12-Chloro-10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Description
This compound belongs to a class of tricyclic heterocyclic systems characterized by fused sulfur- and nitrogen-containing rings. The core structure consists of a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraene scaffold, with a morpholin-4-ylmethyl group at position 10 and a chlorine substituent at position 12. Such compounds are of interest in medicinal chemistry and materials science due to their structural complexity and tunable substituents .
Properties
IUPAC Name |
4-[(12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-10-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c15-13-12-9-2-1-3-10(9)20-14(12)17-11(16-13)8-18-4-6-19-7-5-18/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCNZGQERYMWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC(=N3)CN4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324623 | |
| Record name | 4-[(12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-10-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834752 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
730997-86-1 | |
| Record name | 4-[(12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-10-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 12-Chloro-10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a unique bicyclic framework with multiple functional groups that contribute to its biological properties. The presence of the morpholine moiety is particularly significant as it often enhances the pharmacological profile of compounds.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Another area of interest is the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance, a study highlighted that this compound inhibited cell proliferation in human breast cancer cells by affecting the expression levels of key regulatory proteins involved in cell cycle progression .
Neuroprotective Effects
The neuroprotective effects of this compound were explored in a study focusing on neurodegenerative diseases. It was found to exhibit protective effects against oxidative stress-induced neuronal damage in vitro, suggesting potential applications in treating conditions like Alzheimer's disease .
Data Tables
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, various concentrations of This compound were tested against clinical isolates of S. aureus. The results indicated a dose-dependent inhibition of bacterial growth.
Case Study 2: Apoptosis Induction in Cancer Cells
A study involving MCF-7 cells treated with increasing doses of the compound revealed significant induction of apoptosis as evidenced by flow cytometry analysis and caspase activation assays. This suggests its potential utility as a therapeutic agent in oncology.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to 12-Chloro-10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene. For instance:
- Molecular Docking Studies : Various derivatives have been evaluated for their binding affinity to specific cancer targets such as UDP-N-acetylenolpyruvoylglucosamine reductase (MurB). The binding energies and interactions with amino acids at the active site provide insights into their potential as antitumor agents .
- In Vitro Evaluations : Compounds derived from this scaffold have been tested against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. Results indicate that certain derivatives exhibit significant cytotoxicity compared to standard drugs like cisplatin .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications:
- Broad-Spectrum Activity : Several derivatives were screened for antibacterial and antifungal activities. Compounds containing specific substituents demonstrated enhanced efficacy against a range of microbial strains, outperforming traditional antibiotics in some cases .
Synthesis of New Derivatives
The structural complexity of this compound makes it an attractive precursor for synthesizing novel heterocycles:
- Building Blocks for Heterocycles : This compound serves as a versatile building block for synthesizing various morpholine-based heterocycles. These derivatives are being investigated for their biological activities, including antitumor and antimicrobial properties .
Case Study 1: Antitumor Evaluation
A study synthesized several morpholine-based derivatives from the core structure of this compound and evaluated their antitumor activity against A-549 and HepG-2 cell lines. The results indicated that specific modifications led to improved cytotoxicity profiles compared to the parent compound.
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial properties of derivatives synthesized from this compound. The study reported that certain compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential clinical applications in treating infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related tricyclic compounds, highlighting key differences in substituents, physicochemical properties, and applications:
Key Findings:
Substituent Effects: Morpholine vs. Aromatic Groups: The morpholin-4-ylmethyl group (polar, hydrogen-bond donor/acceptor) contrasts with aromatic substituents (e.g., 4-chlorophenyl), which favor lipophilicity and π-π interactions. This difference impacts solubility and target binding .
Structural Conformations :
- X-ray crystallography of the hexaaza analog (C₁₉H₁₃ClN₆) revealed near-planar fused rings (RMSD: 0.023 Å) and intermolecular interactions (C–H⋯π stacking) stabilizing the crystal lattice . Similar planar features are expected in the morpholine derivative, though dihedral angles may vary due to substituent bulkiness.
Synthetic Routes :
- Related compounds (e.g., 4-chlorophenyl analog) are synthesized via cyclocondensation or Grignard reactions, suggesting adaptable methods for introducing diverse substituents .
Physicochemical Properties :
- Molecular weights range from 300.81 to 380.80 g/mol, with higher values correlating with bulky or halogenated groups. The morpholine derivative’s polarity may reduce membrane permeability compared to lipophilic analogs .
Applications :
- Chlorinated tricyclics are explored for antimicrobial and kinase inhibition activities. The morpholine variant’s hydrogen-bonding capacity could enhance target specificity in drug design .
Methodological Considerations
- Structural Analysis : Tools like Mercury CSD 2.0 enable visualization and comparison of crystal packing patterns, critical for understanding intermolecular interactions .
- Similarity Metrics : Tanimoto coefficients (based on binary fingerprints) quantify structural similarity, though substituent differences may lower scores between morpholine and phenyl derivatives .
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
Methodological Answer:
- Synthesis : Use multi-step organic reactions, including morpholine alkylation and cyclization, as demonstrated for morpholine-containing heterocycles (e.g., coupling morpholine derivatives with chlorinated aromatic precursors via nucleophilic substitution) . Optimize reaction conditions (solvent, temperature, catalyst) using a split-plot experimental design to evaluate variable interactions, as seen in multi-factor agricultural studies .
- Characterization :
- X-ray crystallography : Resolve the crystal structure to confirm bond lengths, angles, and supramolecular interactions (e.g., C–H···π and π–π stacking) .
- Spectroscopy : Combine H/C NMR and high-resolution mass spectrometry (HRMS) for functional group verification.
- Thermal analysis : Use differential scanning calorimetry (DSC) to assess purity and phase transitions.
Q. What are the critical structural features of this compound?
Methodological Answer:
- Core framework : The tricyclic system (7-thia-9,11-diazatricyclo[6.4.0.0,2,6]) creates steric constraints, influencing reactivity. Key parameters include:
| Parameter | Value (from analogous compounds) | Reference |
|---|---|---|
| C–Cl bond length | ~1.73 Å | |
| N–C(morpholine) | ~1.47 Å | |
| Dihedral angles | 2.6°–4.8° (tricyclic core) |
- Supramolecular interactions : Stabilize the crystal lattice via C–H···π (3.2–3.5 Å) and π–π stacking (3.8 Å interplanar distance) .
Advanced Research Questions
Q. How can supramolecular interactions be exploited to modulate the compound’s physicochemical properties?
Methodological Answer:
- Computational modeling : Use density functional theory (DFT) to calculate interaction energies (e.g., C–H···π ≈ −15 kJ/mol) and compare with experimental X-ray data .
- Cocrystal engineering : Introduce coformers (e.g., carboxylic acids) to alter solubility or stability. Monitor changes via powder X-ray diffraction (PXRD) and dissolution studies.
Q. How to design experiments to evaluate its biological activity and structure-activity relationships (SAR)?
Methodological Answer:
Q. How to resolve contradictions between computational predictions and experimental data?
Methodological Answer:
Q. What experimental designs are optimal for studying multi-variable synthesis parameters?
Methodological Answer:
- Split-plot design : Assign hard-to-change factors (e.g., reaction temperature) to main plots and easier variables (e.g., catalyst loading) to subplots, as used in agricultural trials .
- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., yield vs. pH and time) using a central composite design.
Tables for Key Data
Q. Table 1. Crystallographic Data for Analogous Compounds
| Parameter | Value (Compound in ) | Value (Compound in ) |
|---|---|---|
| Space group | P212121 | P21/c |
| Unit cell volume (ų) | 1619.7 | 1420.5 |
| R-factor | 0.035 | 0.041 |
Q. Table 2. Experimental Design Framework for Synthesis Optimization
| Factor | Level 1 | Level 2 | Response Variable |
|---|---|---|---|
| Temperature (°C) | 80 | 110 | Yield (%) |
| Catalyst loading (mol%) | 5 | 10 | Purity (HPLC) |
| Reaction time (h) | 12 | 24 | Byproduct formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
